Biotinamidocaproate Tobramycin Amide
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Overview
Description
Biotinamidocaproate Tobramycin Amide is a biotinylated derivative of the antibiotic tobramycin. This compound combines the antibiotic properties of tobramycin with the biotinylation, which allows for specific binding to streptavidin or avidin. This unique combination makes it a valuable tool in various biochemical and analytical applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinamidocaproate Tobramycin Amide typically involves the conjugation of biotin to tobramycin through an amide bond. The process begins with the activation of biotin using a coupling reagent such as sulfo-N-hydroxysuccinimide (Sulfo-NHS). The activated biotin is then reacted with tobramycin under mild conditions to form the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the biotinylation process .
Chemical Reactions Analysis
Types of Reactions: Biotinamidocaproate Tobramycin Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotinylated tobramycin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Biotinamidocaproate Tobramycin Amide has a wide range of applications in scientific research:
Chemistry: It is used as a probe in various chemical assays to study molecular interactions.
Biology: The compound is employed in biotin-streptavidin based assays for detecting and quantifying biomolecules.
Medicine: It is used in diagnostic assays to detect specific antibodies or antigens.
Industry: The compound is utilized in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of Biotinamidocaproate Tobramycin Amide involves its dual functionality:
Comparison with Similar Compounds
Biotinamidocaproate Tobramycin Amide can be compared with other biotinylated antibiotics and biotinylated molecules:
Biotinylated Gentamicin: Similar to this compound, this compound combines the antibiotic properties of gentamicin with biotinylation.
Biotinylated Streptomycin: Another biotinylated antibiotic, used in similar applications.
Biotinylated Proteins: These compounds are used in various biochemical assays for detecting and quantifying proteins.
Uniqueness: The uniqueness of this compound lies in its combination of antibiotic activity and biotinylation, making it a versatile tool in both research and industrial applications .
Properties
Molecular Formula |
C34H62N8O12S |
---|---|
Molecular Weight |
807.0 g/mol |
IUPAC Name |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
InChI |
InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50) |
InChI Key |
FRSAHHMPWJHCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origin of Product |
United States |
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